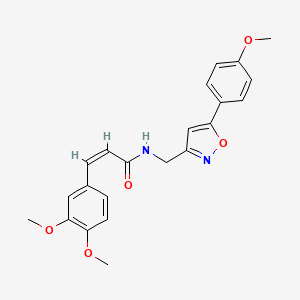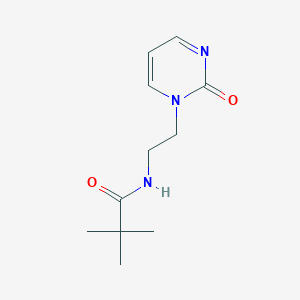
N-(2-(2-oxopirimidin-1(2H)-il)etil)pivalamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)pivalamide is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a pyrimidine ring, which is a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3.
Aplicaciones Científicas De Investigación
N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)pivalamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its versatile chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)pivalamide typically involves the reaction of pyrimidine derivatives with appropriate reagents. One common method involves the reaction of aminopyrimidine-2-one derivatives with dimethyl acetylenedicarboxylate . The reaction conditions often include the use of catalysts such as ZnCl2 or NH4I, which promote the formation of the desired pyrimidine derivatives under mild conditions .
Industrial Production Methods
Industrial production of pyrimidine derivatives, including N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)pivalamide, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)pivalamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce pyrimidine amines.
Mecanismo De Acción
The mechanism of action of N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)pivalamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in DNA replication or repair, thereby exhibiting anticancer properties.
Comparación Con Compuestos Similares
Similar Compounds
- 1-amino-5-benzoyl-4-phenylpyrimidin-2(1H)-one
- 1-amino-5-(4-methylbenzoyl)-4-(4-methylphenyl)pyrimidin-2(1H)-one
- 1-amino-5-(4-methoxybenzoyl)-4-(4-methoxyphenyl)pyrimidin-2(1H)-one
Uniqueness
N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)pivalamide is unique due to its specific structural features, such as the presence of the pivalamide group, which can influence its chemical reactivity and biological activity. Compared to other pyrimidine derivatives, this compound may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.
Propiedades
IUPAC Name |
2,2-dimethyl-N-[2-(2-oxopyrimidin-1-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-11(2,3)9(15)12-6-8-14-7-4-5-13-10(14)16/h4-5,7H,6,8H2,1-3H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFJALBLPABMYRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCN1C=CC=NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2,2-Difluoro-6-azaspiro[2.5]octan-6-yl)-[2-fluoro-6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2505147.png)
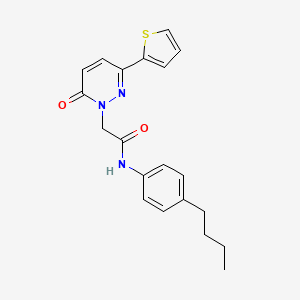
![5-(3-methoxypropanoyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione](/img/structure/B2505150.png)
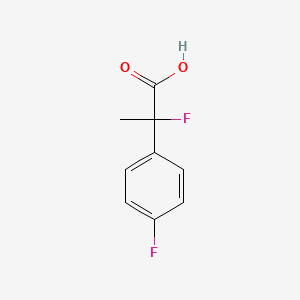
![1-{4-[(5-Methylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-phenoxyethan-1-one](/img/structure/B2505155.png)
![6,8-Dibromoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2505158.png)
![1-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide](/img/structure/B2505159.png)
![(2E)-3-{2-[acetyl(phenyl)amino]-1,3-thiazol-4-yl}acrylic acid](/img/structure/B2505160.png)
![N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-methylethanediamide](/img/structure/B2505161.png)
![N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2505163.png)
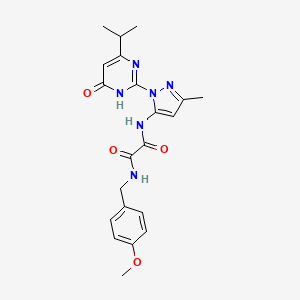
![N-(6-methoxy-1,3-benzothiazol-2-yl)-4-{4-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]phenoxy}benzamide](/img/structure/B2505165.png)
![N'-cyclohexyl-N-[(oxolan-2-yl)methyl]ethanediamide](/img/structure/B2505169.png)
